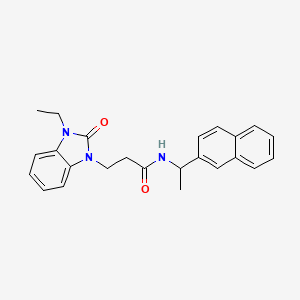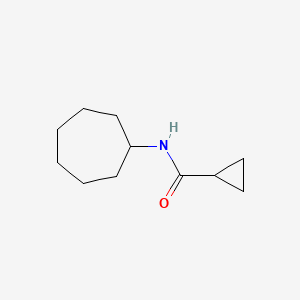![molecular formula C15H18F3N3O2S B7551086 N,1,3,5-tetramethyl-N-[[2-(trifluoromethyl)phenyl]methyl]pyrazole-4-sulfonamide](/img/structure/B7551086.png)
N,1,3,5-tetramethyl-N-[[2-(trifluoromethyl)phenyl]methyl]pyrazole-4-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,1,3,5-tetramethyl-N-[[2-(trifluoromethyl)phenyl]methyl]pyrazole-4-sulfonamide, commonly referred to as TAK-242, is a small molecule inhibitor that has gained significant attention in the scientific community due to its potential therapeutic applications. TAK-242 is a selective Toll-like receptor 4 (TLR4) signaling inhibitor that has been shown to have anti-inflammatory and anti-tumor properties.
Mecanismo De Acción
TAK-242 selectively inhibits N,1,3,5-tetramethyl-N-[[2-(trifluoromethyl)phenyl]methyl]pyrazole-4-sulfonamide signaling by binding to the intracellular domain of this compound and preventing the recruitment of downstream signaling molecules, such as MyD88 and TRIF. This leads to the inhibition of pro-inflammatory cytokine production and the activation of NF-κB and MAPK signaling pathways. TAK-242 has been shown to have a high affinity for this compound and is selective for this compound-mediated signaling pathways, making it a promising therapeutic agent for the treatment of various diseases.
Biochemical and Physiological Effects
TAK-242 has been shown to have anti-inflammatory and anti-tumor properties in various animal models. In sepsis, TAK-242 has been shown to reduce the levels of pro-inflammatory cytokines, such as TNF-α and IL-6, and improve survival rates. In cancer, TAK-242 has been shown to inhibit tumor growth and metastasis by suppressing this compound-mediated signaling pathways. In autoimmune disorders, TAK-242 has been shown to reduce the production of autoantibodies and improve disease symptoms. TAK-242 has also been shown to have minimal toxicity and side effects in animal studies, making it a promising therapeutic agent for the treatment of various diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
TAK-242 has several advantages for lab experiments, including its high purity and stability, which make it suitable for use in various assays and experiments. TAK-242 is also highly selective for N,1,3,5-tetramethyl-N-[[2-(trifluoromethyl)phenyl]methyl]pyrazole-4-sulfonamide-mediated signaling pathways, which allows for the specific inhibition of this compound signaling without affecting other signaling pathways. However, TAK-242 has some limitations for lab experiments, including its high cost and limited availability, which may limit its use in certain experiments.
Direcciones Futuras
There are several future directions for the research and development of TAK-242. One potential direction is the optimization of the synthesis method to improve yields and reduce costs. Another potential direction is the development of new formulations and delivery methods to improve the bioavailability and efficacy of TAK-242. Additionally, further research is needed to fully understand the mechanism of action of TAK-242 and its potential therapeutic applications in various diseases.
Métodos De Síntesis
The synthesis of TAK-242 involves several steps, including the reaction of 2-(trifluoromethyl)benzyl chloride with 4-hydroxymethyl-1,3-dimethylpyrazole, followed by the reaction of the resulting intermediate with sulfonamide. The final product is then purified by recrystallization. The synthesis of TAK-242 has been optimized to achieve high yields and purity, making it suitable for use in scientific research.
Aplicaciones Científicas De Investigación
TAK-242 has been extensively studied for its potential therapeutic applications in various diseases, including sepsis, cancer, and autoimmune disorders. In sepsis, TAK-242 has been shown to inhibit the release of pro-inflammatory cytokines, such as TNF-α and IL-6, and improve survival rates in animal models. In cancer, TAK-242 has been shown to inhibit tumor growth and metastasis by suppressing N,1,3,5-tetramethyl-N-[[2-(trifluoromethyl)phenyl]methyl]pyrazole-4-sulfonamide-mediated signaling pathways. In autoimmune disorders, TAK-242 has been shown to reduce the production of autoantibodies and improve disease symptoms.
Propiedades
IUPAC Name |
N,1,3,5-tetramethyl-N-[[2-(trifluoromethyl)phenyl]methyl]pyrazole-4-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18F3N3O2S/c1-10-14(11(2)21(4)19-10)24(22,23)20(3)9-12-7-5-6-8-13(12)15(16,17)18/h5-8H,9H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSRHRRWWKODHMG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C)C)S(=O)(=O)N(C)CC2=CC=CC=C2C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18F3N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-[2-(2,3-dihydro-1H-inden-5-yloxy)ethyl]-2-[(2-oxo-1,3-dihydrobenzimidazol-5-yl)sulfonylamino]benzamide](/img/structure/B7551009.png)
![4-[2-(1H-benzimidazol-2-yl)pyrrolidine-1-carbonyl]-1-(4-ethylphenyl)pyrrolidin-2-one](/img/structure/B7551025.png)
![N-cyclopropyl-2-[4-[3-(2,4-dioxoquinazolin-1-yl)propanoyl]piperazin-1-yl]acetamide](/img/structure/B7551031.png)
![7-fluoro-2-methyl-N-[2-(2-oxopyrrolidin-1-yl)-1-[3-(trifluoromethyl)phenyl]ethyl]quinoline-4-carboxamide](/img/structure/B7551033.png)

![3-[2-[(3-methoxyphenyl)methyl]pyrrolidine-1-carbonyl]-1H-quinolin-2-one](/img/structure/B7551039.png)

![5-(4-chlorophenyl)-N-[1-(4-methylphenyl)ethyl]-1H-pyrazole-4-carboxamide](/img/structure/B7551052.png)
![N-[2-[5-[2-(3-chloropyridin-2-yl)sulfanylacetyl]thiophen-2-yl]ethyl]acetamide](/img/structure/B7551057.png)
![Methyl 2-[[2-[4-[(1-methylsulfonylpyrrolidine-2-carbonyl)amino]phenyl]acetyl]amino]acetate](/img/structure/B7551071.png)
![Methyl 2-[[2-[4-[(1-phenyl-3-pyridin-3-ylpyrazole-4-carbonyl)amino]phenyl]acetyl]amino]acetate](/img/structure/B7551092.png)
![N-[1-[(4-fluorophenyl)methyl]piperidin-4-yl]-1-phenyl-5-thiophen-2-yl-1,2,4-triazole-3-carboxamide](/img/structure/B7551093.png)
![2-(1-methylpyrazol-4-yl)-N-[4-(trifluoromethoxy)phenyl]-1,3-thiazole-4-carboxamide](/img/structure/B7551097.png)
![4-[4-[(5-Methyl-1,2,4-oxadiazol-3-yl)methoxy]phenyl]sulfonylmorpholine](/img/structure/B7551103.png)
